α2D Binding Affinity Profile
RWJ52353 demonstrates sub-nanomolar binding affinity for the α2D-adrenergic receptor, with a Ki of 1.5 nM, establishing it as one of the highest-affinity ligands for this subtype [1]. This binding affinity is substantially higher than that of the clinically used α2 agonists clonidine and guanfacine, and also exceeds that of the non-selective agonist UK 14,304 .
| Evidence Dimension | Binding Affinity (Ki) for α2D-Adrenergic Receptor |
|---|---|
| Target Compound Data | 1.5 nM |
| Comparator Or Baseline | Medetomidine: 0.76 nM; Dexmedetomidine: 1.08 nM; Clonidine: 1700 ± 200 nM; Guanfacine: 1700 ± 200 nM; UK 14,304: 1700 ± 200 nM |
| Quantified Difference | RWJ52353 exhibits >1,100-fold higher affinity than clonidine, guanfacine, and UK 14,304, and comparable affinity to dexmedetomidine. |
| Conditions | Radioligand binding assays using cloned rodent α2D receptors expressed in cell lines. |
Why This Matters
This data confirms that RWJ52353 is a potent and selective tool for studying α2D-mediated signaling, enabling experiments at low concentrations where off-target effects from lower-affinity agonists would confound results.
- [1] Cayman Chemical. RWJ 52353 (hydrochloride) Product Insert. Item No. 11942. View Source
